N-(1-ethylpiperidin-4-yl)-4-propylbenzamide
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Overview
Description
N-(1-ethylpiperidin-4-yl)-4-propylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-4-propylbenzamide typically involves the reaction of 4-propylbenzoic acid with 1-ethylpiperidine. The reaction is catalyzed by a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts. This method provides a regioselective and mild approach for the preparation of six-membered N-heterocycles with aromatic substituents .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)-4-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or nitrated benzamide derivatives
Scientific Research Applications
N-(1-ethylpiperidin-4-yl)-4-propylbenzamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl) benzamide
- 1,4-disubstituted piperidines
- N-acylpiperidine derivatives
Uniqueness
N-(1-ethylpiperidin-4-yl)-4-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperidine ring and the propyl group on the benzamide moiety differentiates it from other similar compounds .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-4-propylbenzamide |
InChI |
InChI=1S/C17H26N2O/c1-3-5-14-6-8-15(9-7-14)17(20)18-16-10-12-19(4-2)13-11-16/h6-9,16H,3-5,10-13H2,1-2H3,(H,18,20) |
InChI Key |
RRKJVMJLGIYKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC |
Origin of Product |
United States |
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